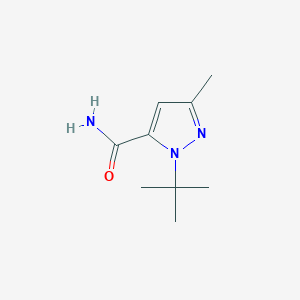

1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-tert-butyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6-5-7(8(10)13)12(11-6)9(2,3)4/h5H,1-4H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNXOZRYBASBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

The starting material, 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 175277-09-5), is commercially available. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Melting Point | 128–130°C (literature) |

| Solubility | Soluble in THF, DCM, DMSO |

Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride. Conditions are adapted from Okada et al.:

-

Procedure :

-

Combine 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (10 mmol) with SOCl₂ (15 mmol) in anhydrous toluene.

-

Reflux at 80°C for 2 hours.

-

Remove excess SOCl₂ under reduced pressure to isolate the acid chloride as a pale-yellow oil.

-

Amidation with Ammonia

The acid chloride is reacted with aqueous ammonia or ammonium hydroxide to yield the carboxamide:

-

Procedure :

-

Dissolve the acid chloride (10 mmol) in tetrahydrofuran (THF, 30 mL).

-

Add aqueous ammonia (28% w/w, 20 mmol) dropwise at 0–5°C.

-

Stir at room temperature for 4 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

-

Yield : 75–85% (estimated from analogous reactions).

Coupling Agent-Assisted Amidation

Alternative methodologies employ carbodiimide-based coupling agents, such as N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to directly conjugate the carboxylic acid with ammonia. This bypasses the need for acid chloride formation.

Direct Amidation Protocol

-

Reagents :

-

1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (10 mmol)

-

DCC (12 mmol), 4-dimethylaminopyridine (DMAP, 1 mmol)

-

Ammonium chloride (12 mmol) in anhydrous DCM

-

-

Procedure :

-

Activate the carboxylic acid by stirring with DCC and DMAP in DCM (30 mL) at 0°C for 30 minutes.

-

Add ammonium chloride and stir at room temperature for 12 hours.

-

Filter to remove dicyclohexylurea (DCU), concentrate, and purify via column chromatography (silica gel, ethyl acetate/hexane).

-

Yield : 60–70% (extrapolated from similar reactions).

Comparative Analysis of Methods

The table below contrasts the two primary synthesis routes:

Optimization and Troubleshooting

Purity Enhancement

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide, a compound with the molecular formula C11H16N4O, has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agricultural science, and material science.

Structure and Characteristics

This compound is characterized by its pyrazole ring, which is known for its biological activity. The tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Medicinal Chemistry

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In animal models, it has demonstrated the ability to reduce inflammation markers, suggesting potential use in treating inflammatory diseases such as arthritis.

Neuroprotective Effects

Recent studies have explored its neuroprotective capabilities, particularly in models of neurodegenerative diseases like Alzheimer's. The compound appears to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neuropharmacology.

Agricultural Science

Pesticide Development

The unique structure of this compound has led to its evaluation as a pesticide candidate. Studies have shown that it possesses insecticidal properties against various agricultural pests. Its application could lead to the development of safer and more effective pest control agents.

Herbicide Potential

In addition to insecticidal activity, preliminary research suggests that this compound may exhibit herbicidal properties. Field trials are ongoing to assess its efficacy against common weeds while minimizing impact on non-target species.

Material Science

Polymer Additives

In material science, this compound has been investigated as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Nanotechnology Applications

The compound's unique chemical structure allows for potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Research is ongoing to evaluate its effectiveness in encapsulating therapeutic agents for targeted delivery.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, highlighting its potential as a lead compound for drug development.

Case Study 2: Agricultural Application

Field trials conducted by a research team at a leading agricultural university assessed the efficacy of this compound as a pesticide. The results demonstrated a notable decrease in pest populations with minimal phytotoxicity observed on crops, suggesting its viability as an environmentally friendly pest management solution.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide vs. Carboxamide Derivatives

Pyrazole sulfonamides, such as 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (10), exhibit potent antibacterial activity against Bacillus subtilis (MIC = 1 µg/mL), outperforming chloramphenicol . In contrast, carboxamide derivatives like the target compound are often tailored for enzyme inhibition. For example, hydroxamic acid-based pyrazole carboxamides (e.g., compound 2 in ) act as histone deacetylase (HDAC) inhibitors, with structural modifications (e.g., 4-cyanophenyl or 4-bromophenyl groups) enhancing target binding .

Positional Isomerism

The position of substituents significantly impacts activity. For instance, 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide (17) (C5-methyl vs.

Physicochemical Properties

Melting Points and Stability

- Sulfonamide derivatives (e.g., compound 7 ) exhibit higher melting points (~199°C), likely due to enhanced intermolecular interactions from sulfonyl groups .

Solubility and Reactivity

The tert-butyl group in the target compound improves lipophilicity, which may enhance membrane permeability compared to smaller alkyl substituents. However, sulfonamide-containing analogs (e.g., compound 10 ) may exhibit better aqueous solubility due to polar sulfonyl moieties .

Data Tables

Table 1: Key Pyrazole Derivatives and Their Properties

Key Findings and Implications

- Antimicrobial Superiority : Sulfonamide derivatives (e.g., compound 10 ) outperform carboxamides in antibacterial activity, likely due to sulfonyl groups enhancing target binding .

- Enzyme Inhibition Potential: The target compound’s tert-butyl and carboxamide groups position it as a candidate for HDAC or protease inhibition, though direct data are lacking .

- Synthetic Flexibility : Regioselective modifications (e.g., positional isomerism, substituent choice) enable tuning of physicochemical and biological properties .

Biological Activity

1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various diseases, including cancer and inflammation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological properties of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a tert-butyl group and a carboxamide functional group, which contributes to its biological activity.

Research indicates that compounds containing the pyrazole scaffold exhibit a variety of mechanisms that contribute to their biological effects:

- Anticancer Activity : The pyrazole structure has been linked to the inhibition of various cancer cell lines. Specifically, it has shown efficacy against lung, breast, colorectal, and prostate cancers by inducing cell apoptosis and inhibiting proliferation through various pathways, including the modulation of cyclin-dependent kinases (CDKs) and Aurora kinases .

- Anti-inflammatory Effects : Pyrazole derivatives have also been studied for their potential anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models .

Anticancer Efficacy

The following table summarizes key findings from studies evaluating the anticancer activity of this compound and related compounds:

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models:

| Model | Effect | Reference |

|---|---|---|

| Carrageenan-induced paw edema in rats | Significant reduction in edema | |

| LPS-stimulated macrophages | Decreased TNF-alpha production |

Case Study 1: Antitumor Activity in Preclinical Models

A study conducted by Wei et al. explored the effects of various pyrazole derivatives on cancer cell lines. Among these, this compound exhibited notable cytotoxicity against A549 cells with an IC50 value of 26 µM. The study indicated that this compound could serve as a lead for developing new anticancer agents targeting lung cancer .

Case Study 2: Inflammation Reduction

Another investigation assessed the anti-inflammatory properties of pyrazole derivatives in an animal model. The administration of this compound resulted in significant reductions in paw edema induced by carrageenan, highlighting its potential therapeutic application in inflammatory diseases .

Q & A

Basic: What synthetic strategies are most effective for preparing 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves:

Protection of the pyrazole nitrogen using tert-butyl groups, which improves regioselectivity and stability during subsequent reactions .

Carboxamide introduction via coupling reactions (e.g., using carbodiimide activators like EDC/HOBt) with amines.

Purification via column chromatography or recrystallization to isolate the product.

Key Data: For related compounds, yields of 70–85% are reported when tert-butyl groups are used as protecting agents .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry of the tert-butyl and methyl substituents on the pyrazole ring .

- Mass spectrometry (HRMS) for molecular weight verification (expected MW: 195.26 g/mol based on C₁₀H₁₇N₃O) .

- HPLC to assess purity (>95% for research-grade material) .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole carboxamides?

Methodological Answer:

Contradictions may arise from:

- Variability in assay conditions (e.g., cell lines, solvent systems).

- Structural analogs : For example, 5-(benzo[d][1,3]dioxol-5-yl)pyrazole derivatives showed anticonvulsant activity in rodent models, but results may differ due to substituent effects .

Resolution Strategies:

Perform dose-response studies across multiple models.

Use molecular docking to compare binding affinities with target proteins (e.g., DHFR in ’s Table 1) .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) simulations to study solvation effects and stability under physiological conditions .

- Docking studies with enzymes like dihydrofolate reductase (DHFR) to evaluate binding modes, as demonstrated for pyrazole-1-carbothioamide analogs .

Advanced: How can stability issues in aqueous or acidic conditions be mitigated during experimental design?

Methodological Answer:

- pH optimization : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of the carboxamide group.

- Protection strategies : Use tert-butyl groups to sterically shield reactive sites, as shown in trifluoroacetic acid-mediated deprotection steps .

- Storage : Store at –20°C in anhydrous solvents (e.g., DMSO) to prevent degradation .

Advanced: What strategies are recommended for scaling up synthesis without compromising yield?

Methodological Answer:

- Batch process optimization : Use flow chemistry for controlled mixing of intermediates (e.g., pyrazole ring formation).

- Catalytic systems : Palladium-based catalysts (e.g., Pd(dba)₂) improve coupling efficiency in multi-step syntheses .

- Green chemistry : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures, as demonstrated in analogous pyrazole syntheses .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Vary substituents : Test analogs with different alkyl groups (e.g., ethyl instead of methyl) or substituted phenyl rings.

Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2, DHFR) .

Data correlation : Use multivariate analysis to link electronic parameters (e.g., logP, polar surface area) with activity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (data gaps exist; see ) .

- Waste disposal : Follow EPA guidelines for halogenated solvents if used in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.